Product packaging for N-(4-Methoxy-phenyl)-2-methyl-acrylamide(Cat. No.:CAS No. 7274-71-7)

N-(4-Methoxy-phenyl)-2-methyl-acrylamide

Cat. No.: B1270139
CAS No.: 7274-71-7
M. Wt: 191.23 g/mol
InChI Key: KKRGQTZHFWTGRJ-UHFFFAOYSA-N
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Description

Contextualizing Acrylamide (B121943) and Methacrylamide (B166291) Derivatives in Chemical Synthesis and Polymer Science

Acrylamide and methacrylamide are foundational monomers in the field of polymer science. google.comwikipedia.org Their derivatives are a broad class of compounds that are readily polymerizable, often forming high-molecular-weight polymers with diverse properties and applications. google.com These monomers are characterized by a vinyl group attached to an amide functional group, which facilitates polymerization reactions, particularly free-radical polymerization. jku.at

The resulting polymers, polyacrylamides and polymethacrylamides, are valued for properties that can be tuned by altering the substituents on the amide nitrogen or the carbon backbone. google.com For instance, N-substituted acrylamides like N-isopropylacrylamide are well-known for producing thermo-responsive polymers. mdpi.com These polymers exhibit a phase transition in aqueous solutions at a specific temperature, making them highly suitable for applications in drug delivery, tissue engineering, and biosensors. mdpi.com

Methacrylamide and its derivatives are utilized as monomers for producing polymers and copolymers, some of which are key components in the formation of hydrogels. wikipedia.org Hydrogels are cross-linked polymer networks that can absorb significant amounts of water, and their properties can be precisely controlled by the choice of monomers and cross-linking agents like N,N'-methylenebisacrylamide. tandfonline.comekb.eg The incorporation of different acrylamide or methacrylamide derivatives allows for the synthesis of polymers with varied characteristics, including water-insolubility, high crystallinity, and specific mechanical properties, making them suitable for fibers, sheets, and coatings. google.com The versatility of these derivatives makes them indispensable in creating advanced materials for a wide range of industrial and biomedical fields. ekb.egatamanchemicals.com

Significance of Methoxy-Substituted Phenylacrylamides in Advanced Chemical Systems

In the broader context of related compounds, the N-(4-methoxyphenyl) group is a key structural feature. For example, N-(4-Methoxyphenyl)acrylamide, a similar compound, serves as an intermediate in the synthesis of more complex molecules and is a subject of interest for its potential biological activities. ontosight.ai The presence of the methoxy-substituted benzene (B151609) ring contributes to the molecule's reactivity and potential interactions with biological systems. ontosight.ai Research into related structures, such as 2-(quinoline-4-carbonyl)hydrazide-3-(4-chlorophenyl)acrylamide, has shown that the methoxy (B1213986) group can be identified by characteristic signals in 1H-NMR and 13C-NMR spectroscopy, confirming its presence and electronic environment within the molecule. nih.gov The aromatic phenyl ring itself can introduce rigidity and opportunities for π-interactions, which is a desirable trait in the design of novel materials and polymers. jku.at The specific combination of the methoxy group and the phenyl ring in phenylacrylamide derivatives thus offers a pathway to creating functional monomers for specialized polymers and as building blocks in targeted organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1270139 N-(4-Methoxy-phenyl)-2-methyl-acrylamide CAS No. 7274-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(2)11(13)12-9-4-6-10(14-3)7-5-9/h4-7H,1H2,2-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRGQTZHFWTGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363083
Record name N-(4-methoxyphenyl)-2-methylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7274-71-7
Record name N-(4-methoxyphenyl)-2-methylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N 4 Methoxy Phenyl 2 Methyl Acrylamide

Conventional Synthetic Pathways

Conventional methods for the synthesis of N-aryl methacrylamides, including N-(4-Methoxy-phenyl)-2-methyl-acrylamide, primarily rely on the reaction of an amine with a reactive carboxylic acid derivative.

The most common and straightforward method for synthesizing this compound is the nucleophilic acyl substitution reaction between 4-methoxyaniline and methacryloyl chloride. This reaction, a classic example of Schotten-Baumann conditions, typically involves the use of a base to neutralize the hydrochloric acid byproduct.

The reaction is generally carried out in an inert solvent at reduced temperatures to control its exothermic nature. A variety of solvents and bases can be employed, each influencing the reaction rate and yield.

Table 1: Representative Conditions for the Synthesis of N-Aryl Methacrylamides via Acyl Chloride Route This table presents typical conditions reported for the synthesis of analogous N-aryl methacrylamides and can be adapted for the synthesis of this compound.

AmineAcylating AgentSolventBaseTemperature (°C)Yield (%)
4-BromoanilineMethacryloyl chloride1,4-DioxaneTriethylamine (B128534)0–5High
N,N-diethylpropyl diamineMethacryloyl chlorideChloroform--5 to 5Not specified

A typical laboratory procedure involves dissolving 4-methoxyaniline and a tertiary amine base, such as triethylamine or pyridine, in a suitable solvent like chloroform, dichloromethane, or 1,4-dioxane. Methacryloyl chloride is then added dropwise to the cooled solution. The reaction mixture is stirred for a period, after which the triethylamine hydrochloride salt is removed by filtration. The final product is typically isolated after washing the organic phase and removing the solvent.

To circumvent the use of the often harsh and moisture-sensitive methacryloyl chloride, alternative acylation and amidation strategies have been explored. One notable alternative is the use of methacrylic anhydride. This reagent offers a less vigorous reaction profile and produces methacrylic acid as a byproduct, which can be easier to handle and remove than hydrochloric acid.

Another innovative approach involves the use of isopropenyl esters, which can be activated by heterogeneous acid catalysts to react with arylamines. This method is advantageous due to its atom economy and the generation of acetone (B3395972) as the only byproduct.

Table 2: Comparison of Acylating Agents for N-Arylamide Synthesis

Acylating AgentByproductAdvantagesDisadvantages
Methacryloyl ChlorideHClHigh reactivityCorrosive, moisture-sensitive
Methacrylic AnhydrideMethacrylic acidLess corrosive byproductLower reactivity than acyl chloride
Isopropenyl EstersAcetoneHigh atom economy, mild byproductRequires catalytic activation

Novel Synthetic Approaches and Route Optimization

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound.

The synthesis of this compound from precursors with multiple reactive sites necessitates chemo-selective reaction conditions. For instance, in molecules containing both hydroxyl and amino groups, it is crucial to selectively acylate the amine. The higher nucleophilicity of the amino group compared to the hydroxyl group generally favors N-acylation. However, reaction conditions such as the choice of solvent and base can be fine-tuned to enhance this selectivity and prevent the formation of O-acylated byproducts. Studies on the acylation of cholic acid derivatives, which contain multiple hydroxyl groups, have shown that the reactivity of these groups can be controlled by the choice of acylating agent and reaction conditions.

The principles of green chemistry are increasingly being applied to the synthesis of N-aryl methacrylamides to reduce waste, avoid hazardous materials, and improve energy efficiency. A significant development in this area is the use of heterogeneous catalysts that can be easily recovered and reused.

One such approach utilizes "Maghnite H+", a proton-exchanged montmorillonite (B579905) clay, as a green and recyclable catalyst for the reaction of amines with methacrylic anhydride. This method can be performed in bulk (without a solvent) at room temperature, offering high conversion rates and selectivity. This approach aligns with several green chemistry principles, including the use of a reusable catalyst, solvent-free conditions, and high atom economy.

Table 3: Green Synthesis Approach for N-Alkyl Methacrylamides This table is based on a reported green synthesis of N-alkyl methacrylamides and illustrates the potential for a similar approach for this compound.

ReactantsCatalystSolventTemperatureConversion (%)Selectivity (%)
Amino derivative + Methacrylic anhydrideMaghnite H+Bulk (solvent-free)Room temperature85100

Solid-Phase and Liquid-Phase Synthesis Techniques

While less common for the synthesis of small molecules like this compound, solid-phase and liquid-phase synthesis techniques offer advantages for the creation of libraries of related compounds and for simplifying purification processes.

In solid-phase synthesis, one of the reactants is immobilized on a solid support, and reagents are added in solution. After the reaction, excess reagents and byproducts are washed away, and the product is then cleaved from the support. This methodology is highly amenable to automation and is widely used in peptide and oligonucleotide synthesis. The Liebeskind–Srogl cross-coupling reaction has been successfully applied to the solid-phase synthesis of aryl squaramides, demonstrating the potential for complex amide bond formations on a solid support.

Liquid-phase synthesis combines the advantages of both solution-phase and solid-phase techniques. It often employs soluble polymeric supports that allow for homogeneous reaction conditions while enabling easy precipitation and purification of the product-bound support. While specific applications to this compound are not widely reported, the principles of liquid-phase synthesis are applicable to the production of functionalized acrylamides.

Purification Methodologies for Synthetic Products

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, by-products, and other impurities. Therefore, effective purification is a critical step to isolate the compound at a high degree of purity. The selection of a suitable purification strategy depends on the physical properties of the compound, such as its polarity and solubility, as well as the nature of the impurities. The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization Techniques

Recrystallization is a fundamental purification technique for solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent or solvent system. The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding liquid (mother liquor).

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at elevated temperatures. Furthermore, the solvent's boiling point should be lower than the melting point of the compound to prevent it from oiling out. For compounds structurally similar to this compound, several solvent systems have proven effective. For instance, N-(4-methoxyphenyl)picolinamide has been successfully recrystallized from an ethanol-water mixture. nih.gov Other related acrylamide (B121943) derivatives have been purified using solvents like ethyl acetate (B1210297) or methanol. humanjournals.comresearchgate.net

The general procedure involves heating the crude this compound in a minimal amount of the selected hot solvent until it completely dissolves. If insoluble impurities are present, a hot filtration step can be performed. The clear, hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are subsequently collected by filtration and washed with a small amount of cold solvent to remove any residual mother liquor.

Table 1: Potential Solvent Systems for the Recrystallization of this compound Based on Analogous Compounds
Solvent/Solvent SystemRationale/Analogous CompoundCitation
Ethanol/WaterEffective for the related N-(4-methoxyphenyl)picolinamide, suggesting suitability for compounds with similar polarity. nih.gov
Ethyl AcetateUsed for the recrystallization of N-(4-Hydroxyphenyl)acrylamide. researchgate.net
MethanolProven effective for purifying N-(4-Methoxyhenyl) maleimide (B117702). humanjournals.com

Chromatographic Purification Methods

Chromatographic techniques, particularly flash column chromatography, are highly effective for purifying this compound, especially when dealing with complex mixtures or impurities with similar solubility profiles to the product. rsc.org This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

For N-aryl methacrylamides, flash chromatography on silica (B1680970) gel is a widely reported and reliable purification method. rsc.orgrsc.orgamazonaws.com

Stationary Phase: The most common stationary phase for this class of compounds is silica gel, typically with a particle size of 200-300 mesh. rsc.org Its polar nature allows for effective separation of compounds with varying polarities.

Mobile Phase (Eluent): The mobile phase is a crucial component, and its polarity is carefully optimized to achieve good separation. Typically, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is used. rsc.orgamazonaws.comrug.nl The optimal solvent ratio is usually determined beforehand by Thin Layer Chromatography (TLC) analysis to ensure the desired compound has a retention factor (Rf) in the range of 0.2-0.4 for efficient separation. The purification process often involves eluting the column with a solvent gradient, starting with a lower polarity and gradually increasing it to separate all components effectively.

The general procedure consists of packing a glass column with a slurry of silica gel in the non-polar solvent. The crude product is then adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column. The mobile phase is passed through the column under positive pressure, and fractions are collected sequentially. The fractions containing the pure this compound, as identified by TLC, are combined, and the solvent is removed under reduced pressure to yield the purified product. rsc.org

Table 2: Typical Conditions for Flash Chromatographic Purification of N-Aryl Methacrylamide (B166291) Derivatives
ParameterDescriptionExample from Related CompoundsCitation
Stationary PhaseSilica GelSilica gel (200-300 mesh) rsc.org
Mobile Phase (Eluent System)Mixture of non-polar and polar solvents. The ratio is optimized based on the specific separation.Petroleum Ether / Ethyl Acetate (PE/EA) rsc.org
Hexane / Ethyl Acetate (Hexane/EtOAc) amazonaws.com
Pentane / Diethyl Ether (Pentane/Et2O) rug.nl

Chemical Reactivity and Derivatization of N 4 Methoxy Phenyl 2 Methyl Acrylamide

Influence of the Methoxy (B1213986) Substitution on Reactivity

The chemical behavior of N-(4-Methoxy-phenyl)-2-methyl-acrylamide is significantly directed by the electronic properties of the methoxy (-OCH3) substituent on the phenyl ring. The methoxy group, positioned para to the acrylamide (B121943) linkage, acts as an electron-donating group primarily through resonance. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. This activating effect can be harnessed for various chemical modifications.

Conversely, the electron-donating nature of the methoxy group can decrease the electrophilicity of the acrylamide moiety. Studies on related N-arylacrylamides have shown that electron-donating substituents on the phenyl ring can slow down the rate of nucleophilic attack, such as the Michael addition of thiols. For instance, p-methoxyphenyl acrylamide has been observed to react slower with glutathione (B108866) (GSH) compared to N-arylacrylamides bearing electron-withdrawing groups. nih.gov This modulation of reactivity is a key consideration in the design of derivatives for specific applications.

Reactivity of the Acrylamide Moiety as a Michael Acceptor

The α,β-unsaturated amide functionality within this compound renders it an effective Michael acceptor. This characteristic allows for the conjugate addition of a wide array of nucleophiles to the β-carbon of the double bond. The Michael addition is a versatile and widely utilized reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. smolecule.comrsc.org

The reactivity of acrylamides as Michael acceptors is influenced by several factors, including the nature of the substituents on the nitrogen atom and the α- and β-carbons. The presence of a methyl group at the α-position in this compound can influence the electrophilicity of the double bond. It has been noted that methacrylamides (which possess a methyl group on the α-carbon) can exhibit different reactivity profiles compared to unsubstituted acrylamides. nih.govresearchgate.net The electron-donating inductive effect of the methyl group can reduce the electrophilicity of the molecule, thereby affecting its reactivity towards nucleophiles. nih.govresearchgate.net

Common nucleophiles that readily participate in Michael addition reactions with acrylamides include thiols (such as glutathione), amines, and carbanions. nih.govnih.gov The reaction with thiols is particularly significant in biological contexts, as it underlies the mechanism of action for many covalent inhibitors that target cysteine residues in proteins. nih.gov

Synthesis of Novel Derivatives

The dual functionality of this compound, possessing both a modifiable aromatic ring and a reactive acrylamide group, provides a versatile platform for the synthesis of a diverse range of novel derivatives.

Derivatization of the Acrylamide Group

The primary route for derivatization of this compound is through the Michael addition reaction at the acrylamide moiety. Aza-Michael addition, the conjugate addition of amines, is a common strategy. For instance, chitosan (B1678972) has been successfully conjugated to N-(4-hydroxyphenyl)-methacrylamide via an aza-Michael addition reaction to create a novel biomaterial. nih.gov This highlights the potential for creating polymeric and hybrid materials.

Similarly, the thiol-Michael addition reaction is a highly efficient "click" reaction used for small-molecule synthesis and polymer modification. rsc.org The reaction of this compound with various thiols can generate a library of thioether derivatives with diverse functionalities.

Development of Hybrid Scaffolds Incorporating this compound Moiety

The this compound core can be incorporated into larger, hybrid molecular scaffolds to combine its properties with those of other chemical entities. This approach is common in drug discovery, where a known pharmacophore can be linked to the acrylamide moiety to create targeted covalent inhibitors. The acrylamide group serves as a "warhead" that forms a covalent bond with a specific nucleophilic residue, often a cysteine, in the target protein. chimia.ch The synthesis of such hybrids would involve coupling the pre-functionalized this compound with another molecular fragment through standard amide bond formation or other suitable ligation chemistries.

Structure-Activity Relationship (SAR) Studies in Derivative Design (Focus on Chemical Structural Variations)

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of derivatives of this compound. By systematically altering the chemical structure, researchers can elucidate the contributions of different molecular features to a desired activity.

Key structural aspects that can be varied in SAR studies include:

Substituents on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring can profoundly impact activity. For example, in a series of N-aryl amide derivatives, variations in the substitution pattern on the phenyl ring led to a wide range of cytotoxic activities against a breast cancer cell line. nih.gov Replacing the methoxy group with other functionalities, or altering its position, would be a primary focus of SAR exploration.

Substitution on the Acrylamide Moiety: Modifications to the acrylamide group itself are critical. The presence and size of the α-substituent can affect reactivity. It has been shown that methylation at the α- or β-positions of an acrylamide can significantly reduce its reactivity. chimia.ch

Nature of the N-Substituent: The entire N-(4-methoxyphenyl) group can be replaced with other aryl or alkyl substituents to probe the impact of steric and electronic effects on the amide nitrogen. Studies have indicated that N-aryl acrylamides generally react faster than N-alkyl acrylamides. rsc.org

The following table summarizes the impact of key structural variations on the reactivity and potential activity of acrylamide derivatives based on available literature.

Structural VariationMoietyEffect on Reactivity/Activity
Electron-donating group (e.g., -OCH3)Phenyl RingDecreases electrophilicity of the acrylamide. nih.gov
Electron-withdrawing groupPhenyl RingIncreases electrophilicity of the acrylamide.
Methyl groupα-carbon of AcrylamideCan decrease reactivity due to inductive effects. nih.govresearchgate.net
Aryl groupAmide NitrogenGenerally more reactive than alkyl-substituted amides. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of N 4 Methoxy Phenyl 2 Methyl Acrylamide and Its Polymeric Systems

Structural Elucidation Techniques

Structural elucidation of N-(4-Methoxy-phenyl)-2-methyl-acrylamide relies on a combination of spectroscopic techniques that probe the molecular structure at the atomic and functional group level. These methods provide unambiguous confirmation of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the range of δ 6.8-7.5 ppm, a characteristic pattern for para-substituted benzene (B151609) rings. The methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet at approximately δ 3.8 ppm. The vinylic protons of the acrylamide (B121943) group are expected to appear as two distinct singlets (or narrow multiplets) between δ 5.0 and 6.0 ppm. The methyl group (-CH₃) attached to the double bond would produce a singlet around δ 2.0 ppm, and the amide proton (N-H) would present a broad singlet, the position of which can vary but is often found downfield (δ 8.0-9.5 ppm).

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of δ 165-170 ppm. The carbons of the vinyl group would appear between δ 120 and 140 ppm. The aromatic carbons show signals in the δ 114-157 ppm region, with the carbon attached to the methoxy group appearing further downfield. The methoxy carbon itself would be observed around δ 55 ppm, and the methyl carbon would resonate at approximately δ 18 ppm.

Illustrative NMR Data for this compound This table presents expected chemical shift values based on analyses of structurally similar compounds.

¹H-NMR AssignmentChemical Shift (δ, ppm)Multiplicity
AmideN-H~8.5br s
AromaticAr-H~7.4d
AromaticAr-H~6.9d
Vinyl=CH₂~5.7s
Vinyl=CH₂~5.4s
Methoxy-OCH₃~3.8s
Methyl-CH₃~2.0s
¹³C-NMR Assignment Chemical Shift (δ, ppm)
CarbonylC=O~168
AromaticC-O~157
VinylC=CH₂~141
AromaticC-N~131
AromaticCH~122
Vinyl=CH₂~120
AromaticCH~114
Methoxy-OCH₃~55
Methyl-CH₃~18

Key: s = singlet, d = doublet, br s = broad singlet

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption band around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. The carbonyl (C=O) stretching of the amide group (Amide I band) would be visible as a very strong absorption near 1660 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1540 cm⁻¹. The C=C stretching of the vinyl group is expected near 1630 cm⁻¹. Furthermore, characteristic C-H stretching vibrations for the aromatic ring and the methyl/vinyl groups would be observed just above and below 3000 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely produce a strong band in the 1250-1030 cm⁻¹ region.

Illustrative FTIR Data for this compound This table presents expected absorption frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
~3050C-H StretchAromatic
~2950C-H StretchAliphatic (CH₃)
~1660C=O Stretch (Amide I)Amide
~1630C=C StretchVinyl
~1540N-H Bend (Amide II)Amide
~1510C=C StretchAromatic Ring
~1245Asymmetric C-O-C StretchAryl Ether
~1030Symmetric C-O-C StretchAryl Ether

HRMS is a powerful technique used to determine the elemental formula of a compound with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₁H₁₃NO₂). Typically using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as a protonated molecule [M+H]⁺. The experimentally measured mass would be compared to the theoretically calculated mass, with a very small mass error (typically <5 ppm) confirming the elemental composition.

Illustrative HRMS Data for this compound

Molecular FormulaIonCalculated Mass [M+H]⁺Found Mass [M+H]⁺
C₁₁H₁₃NO₂[M+H]⁺192.1019~192.1021

Molecular Weight and Distribution Analysis

For the polymeric systems derived from this compound, determining the molecular weight and its distribution is crucial as these properties significantly influence the material's mechanical, thermal, and solution behaviors.

GPC/SEC is the standard chromatographic technique for determining the molecular weight distribution of polymers. The method separates polymer chains based on their hydrodynamic volume in solution. A solution of the polymer is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules penetrate the pores and elute later.

The analysis of poly(this compound) would typically involve dissolving the polymer in a suitable solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). researchgate.netresearchgate.net The choice of eluent is critical to ensure complete dissolution of the polymer and to prevent interactions with the column packing material, which can be an issue for polyacrylamides. cmu.edunih.gov The system is calibrated with well-defined polymer standards (e.g., polystyrene or polymethylmethacrylate) to generate a calibration curve of log(molecular weight) versus elution time. From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined. The PDI value provides a measure of the breadth of the molecular weight distribution.

Typical GPC/SEC System Parameters for Polyacrylamide Derivatives

ParameterDescription
Instrument Integrated GPC/SEC System with RI Detector
Columns Set of Styragel or PLgel columns (e.g., Mixed-Bed)
Mobile Phase Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Flow Rate ~1.0 mL/min
Temperature 30-50 °C
Calibration Polystyrene or PMMA standards

While conventional GPC provides a relative molecular weight based on calibration standards, coupling the SEC system with a MALLS detector allows for the determination of the absolute weight-average molecular weight (Mw) without the need for column calibration. rsc.org The MALLS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the column.

The intensity of the scattered light is directly proportional to the product of the polymer's concentration and its molecular weight. By combining the light scattering data with the concentration measurement from a differential refractive index (dRI) detector, the absolute Mw can be calculated for each slice of the chromatogram. This method is particularly valuable as it is not affected by the polymer's shape or column interactions, providing a more accurate Mw determination. rsc.orgpostnova.com Furthermore, the MALLS detector can also be used to determine the root-mean-square (rms) radius, also known as the radius of gyration (Rg), which provides insights into the polymer's conformation and branching in solution.

Microstructural Characterization of Polymers

The microstructure of a polymer, encompassing its tacticity and the arrangement of monomer units in copolymers, is a critical determinant of its macroscopic properties. For polymers derived from this compound, a detailed understanding of the polymer chain's architecture is essential for predicting and controlling its performance in various applications. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable tools for elucidating these microstructural details.

Tacticity Determination

Tacticity describes the stereochemical arrangement of chiral centers along a polymer backbone. For poly(this compound), the repeating unit contains a stereocenter at the tertiary carbon atom in the main chain. The relative configurations of these centers determine whether the polymer is isotactic (all substituents on the same side), syndiotactic (alternating substituents), or atactic (random arrangement).

The determination of tacticity in N-substituted acrylamide polymers can sometimes be challenging directly from the polymer's NMR spectrum due to peak broadening or lack of clear splitting patterns. scispace.comresearchgate.net In such cases, an indirect method involving chemical conversion of the polymer to a more easily analyzable derivative is employed. For instance, studies on structurally similar polymers like poly(N,N-diphenylacrylamide) have shown that the polymer can be converted to poly(methyl acrylate) through solvolysis, a process that can be performed without altering the stereochemistry of the main chain. scispace.comresearchgate.net The tacticity of the resulting poly(methyl acrylate) is then readily determined from its ¹H NMR spectrum.

For other polyacrylamides, high-resolution ¹H and ¹³C NMR spectroscopy in suitable deuterated solvents can provide detailed information on the triad (B1167595) and diad sequences. sid.ir

¹³C NMR: The resonance of the main-chain methine carbon is particularly sensitive to the stereochemical environment. Splitting of this signal into multiple peaks can be attributed to different triad sequences (mm, mr, rr), where 'm' represents a meso diad (substituents on the same side) and 'r' represents a racemo diad (substituents on opposite sides). sid.ir

¹H NMR: The signals of the methine and methylene (B1212753) protons in the polymer backbone are also affected by tacticity, although their analysis can be more complex due to peak overlap. Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), can be used to correlate the proton and carbon signals, aiding in the assignment of different stereosequences. sid.ir

For polyacrylamides synthesized via free-radical polymerization, the microstructure is typically atactic, with a slight preference for syndiotactic placement due to steric hindrance between the bulky side groups. sid.ir The probability of meso addition (Pm) can be quantified from the integration of the corresponding peaks in the NMR spectrum.

Table 1: Representative ¹³C NMR Chemical Shift Assignments for Tacticity Determination in a Polyacrylamide Analog

CarbonTriad SequenceChemical Shift (ppm)
Methine (CH)rr42.5
mr42.0
mm41.5
Carbonyl (C=O)rr178.0
mr177.5
mm177.0

Note: The data presented is illustrative for a polyacrylamide analog and may vary for poly(this compound).

Copolymer Composition Analysis (e.g., Elemental Analysis, NMR Integration)

When this compound is copolymerized with one or more different monomers, determining the composition of the resulting copolymer is crucial. This is typically achieved through spectroscopic methods like NMR or through elemental analysis. researchgate.netresearchgate.net

NMR Integration: ¹H NMR spectroscopy is a powerful and non-destructive technique for determining copolymer composition. magritek.com By comparing the integral areas of signals corresponding to unique protons from each monomer unit, the molar ratio of the monomers in the copolymer chain can be calculated. magritek.com

For a copolymer of this compound (M1) and a comonomer (M2), the composition can be determined using the following general approach:

Identify characteristic proton signals in the ¹H NMR spectrum that are unique to each monomer unit. For this compound, the aromatic protons on the phenyl ring or the methoxy protons (-OCH₃) are suitable candidates.

Integrate the area under these characteristic peaks.

Calculate the molar ratio of the monomers using an equation that relates the integral values to the number of protons responsible for each signal. magritek.com

For example, in copolymers of N-phenyl methacrylamide (B166291) with methyl methacrylate (B99206), the composition is determined by comparing the integrals of the aromatic protons of the N-phenyl methacrylamide units with the methoxy protons of the methyl methacrylate units. researchgate.net

Elemental Analysis: Elemental analysis provides the weight percentage of specific elements (typically C, H, N) in the copolymer. If one of the monomers contains a unique element, the composition can be calculated from its percentage. mdpi.com For copolymers of this compound, the nitrogen content is unique to this monomer. By accurately measuring the percentage of nitrogen in the copolymer, the mole fraction of the this compound unit can be determined.

The mole fraction of the N-substituted acrylamide monomer (M1) in the copolymer can be calculated using the following formula:

Mole % of M1 = (%N in copolymer * Molar Mass of M1) / (%N in M1 monomer * 100)

Table 2: Example of Copolymer Composition Determination using ¹H NMR Integration

Copolymer SystemMonomer 1 (M1)Monomer 2 (M2)Characteristic ¹H NMR Signal (M1)Characteristic ¹H NMR Signal (M2)
Poly(N-phenyl methacrylamide-co-methyl methacrylate)N-phenyl methacrylamideMethyl MethacrylateAromatic protons (~7.0-7.5 ppm)Methoxy protons (~3.6 ppm)
Poly(N-phenyl methacrylamide-co-ethyl methacrylate)N-phenyl methacrylamideEthyl MethacrylateAromatic protons (~7.0-7.5 ppm)Methylene protons (~4.0 ppm)
Poly(N-(4-methoxyphenyl) maleimide-co-methylacrylate)N-(4-methoxyphenyl) maleimide (B117702)Methyl AcrylateAromatic protons (~6.9-8.0 ppm)Methoxy protons (~4.1 ppm)

Note: This table provides examples from related copolymer systems to illustrate the methodology. researchgate.netresearchgate.nethumanjournals.com

Viscometric Analysis of Polymeric Solutions

Viscometry is a classical and straightforward method for characterizing the hydrodynamic properties of polymers in solution. It provides valuable information about the polymer's molecular weight, conformation, and its interactions with the solvent. The intrinsic viscosity, [η], is a key parameter obtained from these measurements, which is related to the hydrodynamic volume of an isolated polymer coil.

The intrinsic viscosity is determined by measuring the viscosity of dilute polymer solutions at several concentrations and extrapolating to zero concentration. This is typically done using a capillary viscometer, such as an Ubbelohde viscometer, at a constant temperature. humanjournals.comresearchgate.net The Huggins and Kraemer equations are commonly used for this extrapolation.

The relationship between intrinsic viscosity and the viscosity-average molecular weight (Mv) is described by the Mark-Houwink-Sakurada equation:

[η] = K * Mv^a

where K and 'a' are the Mark-Houwink parameters, which are specific to a given polymer-solvent-temperature system. The exponent 'a' is a function of the polymer's conformation in solution:

a = 0.5 for a polymer in a theta solvent (random coil).

a > 0.5 for a polymer in a good solvent (extended coil).

a < 0.5 for a compact, spherical conformation.

a can approach values up to 1.8 for rigid, rod-like polymers. humanjournals.com

For copolymers containing N-substituted acrylamide units, viscometric studies reveal how factors like copolymer composition and the nature of the solvent affect the solution properties. For instance, in copolymers of N-(4-methoxyphenyl) maleimide and ethyl acrylate, it was observed that the intrinsic viscosity of the copolymer was higher than that of the homopolymer, indicating the presence of both monomer units in the polymer backbone influences its hydrodynamic volume. humanjournals.com The value of the Mark-Houwink exponent 'a' can indicate the shape of the polymer in solution; for example, a value of 1.49 was found for a copolymer, suggesting a rigid rod-like conformation. humanjournals.com

Table 3: Viscometric Data for a Related Polymeric System in DMF at 30°C

Polymer SampleIntrinsic Viscosity [η] (dL/g)Mark-Houwink 'a' valueInferred Polymer Shape
Homopolymer of N-(4-methoxyphenyl) maleimide0.350.48Unperturbed dimension
Copolymer with Ethyl Acrylate (Sample 1)0.521.49Rigid rod
Copolymer with Ethyl Acrylate (Sample 2)0.61--

Note: Data is based on studies of N-(4-methoxyphenyl) maleimide polymers as a close analog. humanjournals.comhumanjournals.com

Computational Chemistry and Theoretical Modeling of N 4 Methoxy Phenyl 2 Methyl Acrylamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic characteristics of molecules. For understanding N-(4-Methoxy-phenyl)-2-methyl-acrylamide, data from substituted N-aryl acrylamides can be used as a reliable proxy.

The electronic properties are largely dictated by the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. In substituted acrylamides, the HOMO is typically localized on the electron-rich aromatic ring (the methoxyphenyl group in this case), while the LUMO is often distributed over the electron-deficient acrylamide (B121943) moiety. The methoxy (B1213986) group, being an electron-donating group, would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

Table 1: Calculated Electronic Properties of an Analogous Acrylamide Derivative

Property Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV

Note: Data is based on a representative substituted N-aryl acrylamide and serves as an estimation for this compound.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

DFT is a valuable method for exploring the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a key reaction of interest is the Michael addition to the α,β-unsaturated system.

DFT studies on the reaction of acrylamide with nucleophiles like thiols have shown that the reaction proceeds via a nucleophilic attack on the β-carbon of the acrylamide. mdpi.com The activation energy for such reactions is influenced by the electronic nature of the substituents. The electron-donating methoxy group on the phenyl ring of the title compound would likely increase the electron density on the acrylamide nitrogen, which could have a subtle effect on the electrophilicity of the β-carbon and thus on the reaction barrier.

Another critical reaction is free-radical polymerization. DFT calculations have been employed to investigate the stereoselective propagation in the polymerization of N-substituted acrylamides. nih.gov These studies model the propagation steps at the dimeric stage to understand the influence of factors like substituent bulkiness and solvent polarity on the stereochemistry of the resulting polymer. nih.gov For this compound, the presence of the 2-methyl group would introduce additional steric hindrance, which would likely play a significant role in the stereoselectivity of the polymerization process.

Table 2: Calculated Activation Energies for Michael Addition to Acrylamide

Reactant Activation Energy (kJ/mol)
L-Cysteine 62.19

Note: This data for the reaction of acrylamide with thiols illustrates the type of information obtained from DFT studies on reaction pathways. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions with their environment over time. For this compound and its corresponding polymer, MD simulations can reveal important information about their flexibility and interactions.

MD simulations of polyacrylamide (PAM) and its derivatives in aqueous solution have been used to study their adsorption on various surfaces and their solution conformations. nih.govmdpi.comresearchgate.net These simulations show that the polymer chains can adopt various conformations, from extended to coiled, depending on the interactions with the solvent and other molecules. researchgate.net The presence of the bulky and relatively hydrophobic 4-methoxyphenyl (B3050149) and 2-methyl groups in poly(this compound) would significantly influence its solubility and conformational behavior in different solvents compared to unsubstituted polyacrylamide.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the properties of acrylamide-based polymers. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). MD simulations can quantify the extent and lifetime of these hydrogen bonds with solvent molecules or other polymer chains, which is critical for understanding properties like solubility and material strength.

Computational Studies on Polymerization Mechanisms and Kinetics

Computational modeling can elucidate the intricate details of polymerization reactions. For this compound, understanding its free-radical polymerization is key to predicting the properties of the resulting polymer.

DFT studies on the polymerization of related N-substituted acrylamides have investigated the stereospecificity of the propagation step. nih.gov These calculations analyze the transition states for pro-meso and pro-racemo additions to determine the preferred stereochemical outcome. nih.gov The bulkiness of the N-substituent and the presence of a methyl group on the acryloyl moiety are shown to be critical factors in determining the tacticity of the polymer chain. nih.gov The interplay between steric effects and potential non-covalent interactions, such as hydrogen bonding, governs the favorable addition modes. nih.gov

Kinetic models based on computational data can also be developed to simulate the polymerization process under different conditions, predicting properties like the rate of polymerization and the molecular weight distribution of the polymer.

Table 3: Factors Influencing Stereoselectivity in Acrylamide Polymerization (from DFT studies)

Factor Influence
Substituent Bulkiness Affects the energy of transition states for different addition modes. nih.gov
Temperature Can alter the relative rates of competing reaction pathways. nih.gov

Molecular Docking Analyses for Understanding Molecular Recognition (from a binding/interaction perspective)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in understanding potential biological activity.

Docking studies have been performed on various acrylamide derivatives to investigate their binding to biological targets, such as proteins. For instance, N-(3-amino-4-methoxyphenyl) acrylamide derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to explore their potential as anticancer agents. ymerdigital.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. nih.gov

For this compound, a docking analysis would likely show the methoxyphenyl group engaging in hydrophobic interactions within a binding pocket, while the amide group could form crucial hydrogen bonds with polar residues. The 2-methyl group would influence the conformational fit of the molecule within the binding site. Such studies are essential for the rational design of new molecules with specific biological activities. ymerdigital.comnih.gov

Table 4: Key Interactions Identified in Molecular Docking of an Analogous N-aryl Acrylamide Derivative

Interaction Type Interacting Groups Target Residues (Example)
Hydrogen Bonding Amide N-H, Carbonyl C=O Thr 340, Phe 296 nih.gov

Note: Data is based on the docking of N-(3-hydroxy-4-methoxy) aryl amide derivative into the colchicine (B1669291) binding site of tubulin. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Methoxy-phenyl)-2-methyl-acrylamide, and how do reaction parameters influence yield?

  • Methodological Answer : A common approach involves coupling 4-methoxyaniline with methacrylic acid derivatives. In analogous syntheses (e.g., for N-(4-chloro-2-nitrophenyl)-2-methyl-acrylamide), xylene is used as a solvent with phosphorus pentoxide (P₂O₅) as a catalyst, achieving ~62% yield. Key parameters include:

  • Molar ratio : A 1:1.2 ratio of aromatic amine to methacrylic acid minimizes side reactions.
  • Catalyst loading : 5–10 wt% P₂O₅ improves reaction efficiency.
  • Reaction time : 4–6 hours at reflux (140–160°C) ensures completion .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Molar ratio1:1.2Maximizes product
Catalyst (P₂O₅)5–10 wt%Accelerates acylation
Temperature140–160°CBalances kinetics/stability

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detects key functional groups (e.g., acrylamide C=O stretch at ~1,650 cm⁻¹, methoxy C–O at ~1,250 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and acrylamide vinyl protons (δ 5.5–6.3 ppm).
  • ¹³C NMR : Methoxy carbon (δ ~55 ppm), carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : HRMS confirms molecular ion [M+H]⁺ (expected m/z for C₁₁H₁₃NO₂: 191.0946) .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • HOMO-LUMO gaps : Predicts reactivity and charge transfer (e.g., methoxy groups lower LUMO energy by ~0.5 eV).
  • Electrostatic potential maps : Identifies nucleophilic/electrophilic sites for derivatization .
    • Data Table :
PropertyB3LYP/6-311+G(d,p) ResultExperimental Correlation
HOMO (eV)-6.2N/A
LUMO (eV)-1.8N/A
Dipole moment (D)3.5Matches solvent polarity trends

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT. Strategies include:

  • Solvent modeling : Use PCM (Polarizable Continuum Model) to account for solvation (e.g., xylene’s low polarity reduces charge stabilization).
  • Post-Hartree-Fock methods : MP2 or CCSD(T) refine electron correlation for reactive intermediates .
    • Case Study : Discrepancy in acrylamide C=O IR stretching (computed: 1,680 cm⁻¹ vs. experimental: 1,650 cm⁻¹) resolved by including anharmonic corrections .

Q. What strategies optimize crystallographic characterization of this compound derivatives?

  • Methodological Answer : For X-ray crystallography:

  • Crystal growth : Slow evaporation from DCM/hexane (1:3) at 4°C yields single crystals.
  • Data collection : Use MoKα radiation (λ = 0.71073 Å) with Oxford Diffraction CCD detectors. Refinement with SHELXL resolves disorder (e.g., methoxy group rotation) .
    • Data Table :
ParameterValue for Derivative
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell volume1,205 ų
R-factor<0.05

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

  • Methodological Answer :

  • Pharmacophore modification : Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance binding to kinases.
  • Bioisosteres : Substitute acrylamide with sulfonamide (e.g., improved solubility in N-(4-sulfamoylphenyl)acrylamide analogs ).
  • In silico docking : AutoDock Vina predicts binding affinities (e.g., ΔG = -8.2 kcal/mol for kinase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.